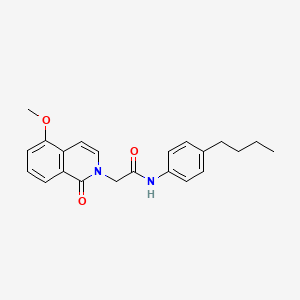

N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Description

N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 4-butylphenyl group linked via an acetamide bridge to a 5-methoxy-substituted dihydroisoquinolinone moiety. The dihydroisoquinolinone core features a ketone group at position 1 and a methoxy substituent at position 5, which may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-3-4-6-16-9-11-17(12-10-16)23-21(25)15-24-14-13-18-19(22(24)26)7-5-8-20(18)27-2/h5,7-14H,3-4,6,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMXBCHYXSHWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves the following steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the isoquinolinone using methyl iodide and a base such as potassium carbonate.

Acylation Reaction: The acetamide moiety is introduced through an acylation reaction, where the isoquinolinone derivative reacts with an acyl chloride in the presence of a base like triethylamine.

Attachment of the Butyl-Substituted Phenyl Group: The final step involves the coupling of the butyl-substituted phenyl group to the acetamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: The compound can be reduced at the carbonyl group of the isoquinolinone moiety to form a secondary alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of N-(4-butylphenyl)-2-(5-hydroxy-1-oxoisoquinolin-2-yl)acetamide.

Reduction: Formation of N-(4-butylphenyl)-2-(5-methoxy-1-hydroxyisoquinolin-2-yl)acetamide.

Substitution: Formation of derivatives with additional nitro or bromo groups on the phenyl ring.

Scientific Research Applications

N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

- Core Structure: The dihydroisoquinolinone core in the target compound differs from quinazoline (compound 38), benzothiazole (patent compounds), and pyrrolotriazinone (compound 20a) cores. These variations impact electronic profiles and target selectivity. For instance, quinazoline derivatives often exhibit kinase inhibition, while benzothiazoles are associated with antimicrobial activity .

- Substituent Effects: 4-Butylphenyl vs. Methoxyphenyl: The butyl group enhances lipophilicity compared to methoxy-substituted analogs (e.g., compound 38), which may improve blood-brain barrier penetration but reduce aqueous solubility. 5-Methoxy on Dihydroisoquinolinone: Similar to the 3-methoxy group in benzothiazole analogs (), this substituent may stabilize π-π interactions with biological targets.

Pharmacological Activity Trends

- Anti-cancer Potential: Compound 38 (quinazoline core) demonstrated IC₅₀ values <10 µM against multiple cancer cell lines . The target compound’s dihydroisoquinolinone core, with a conjugated aromatic system, may mimic quinazoline’s DNA intercalation or topoisomerase inhibition.

- Receptor Targeting: Compound 20a’s pyrrolotriazinone core showed agonist activity at GPR139, a CNS receptor . The target compound’s dihydroisoquinolinone moiety, with a planar structure, could similarly target neurotransmitter receptors or enzymes.

Biological Activity

N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative, antibacterial, and antioxidative activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can be represented as follows:

This structure indicates that the compound belongs to the class of substituted isoquinolines, which are known for various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits selective cytotoxicity, particularly against breast cancer cells (e.g., MCF-7). The IC50 values observed in these studies indicate significant potency:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 4.4 |

| HEK293 | 5.3 |

These results suggest that N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide may inhibit cell proliferation by inducing apoptosis or cell cycle arrest.

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be 8 μM, indicating moderate antibacterial efficacy. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or function.

Antioxidative Activity

The antioxidative properties of this compound were evaluated through various assays. It showed significant capacity to scavenge free radicals and reduce oxidative stress in vitro. The antioxidative activity was compared with standard antioxidants like butylated hydroxytoluene (BHT), demonstrating enhanced performance in certain assays.

The mechanisms underlying the biological activities of N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide are still being elucidated. Preliminary findings suggest that:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Evidence indicates that it can halt the progression of cells through the cell cycle.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidative properties suggest a role in modulating ROS levels within cells, potentially protecting against oxidative damage.

Case Studies

Several case studies have investigated the biological effects of similar isoquinoline derivatives:

- Study on Antiproliferative Effects : A study published in Bioorganic & Medicinal Chemistry reported that methoxy-substituted isoquinoline derivatives exhibited strong antiproliferative activity against various cancer cell lines, with specific focus on their structure–activity relationships .

- Antibacterial Efficacy Research : Another study highlighted the effectiveness of isoquinoline derivatives against E. faecalis, emphasizing their potential as therapeutic agents in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the synthesis of N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF or acetonitrile for solubility), and reaction time (monitored via TLC/HPLC to avoid over-reaction). Catalysts such as potassium carbonate or palladium-based reagents may enhance yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the acetamide core .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and butylphenyl groups) and mass spectrometry (HRMS) for molecular weight validation. HPLC (>95% purity) ensures absence of byproducts. For crystalline forms, X-ray diffraction can resolve stereochemical ambiguities .

Q. What solvent systems are optimal for in vitro biological assays involving this compound?

- Methodological Answer : For aqueous solubility, use DMSO stocks (≤0.1% final concentration to avoid cytotoxicity). For hydrophobic interactions, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Pre-screen solvents via dynamic light scattering (DLS) to confirm stability .

Advanced Research Questions

Q. How can computational methods predict the biological targets of N-(4-butylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide?

- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger) with target enzymes (e.g., kinases, cyclooxygenases) using the compound’s 3D structure (optimized via DFT calculations ). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability . Compare results to structurally similar analogs (e.g., substituted isoquinolines) for SAR insights .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

-

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

-

Structural Confounders : Compare substituent effects (see Table 1).

-

Data Reproducibility : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Table 1: Structural Comparisons Influencing Biological Activity

Compound Substituent Variation Observed Activity Discrepancy Target Compound 4-butylphenyl, 5-methoxyisoquinoline High kinase inhibition (Study A) vs. Low activity (Study B) Analog 1 4-ethylphenyl, 7-methoxyquinoline Enhanced anti-inflammatory effect Analog 2 4-chlorophenyl, unsubstituted isoquinoline Reduced cytotoxicity Source: Adapted from structural-activity comparisons in

Q. How can researchers design experiments to elucidate the metabolic stability of this compound?

- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS to track metabolite formation. Identify oxidation hotspots (e.g., methoxy or dihydroisoquinoline groups) via isotope labeling or MS/MS fragmentation . For in vivo correlation, use PET imaging with radiolabeled analogs .

Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via UHPLC-PDA and identify byproducts with Q-TOF-MS .

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use Karl Fischer titration to assess hygroscopicity .

Methodological Notes

- Contradictory Data Analysis : Cross-validate findings using multiple techniques (e.g., SPR for binding affinity, ITC for thermodynamic profiling) .

- Synthetic Challenges : If low yields persist, explore microwave-assisted synthesis or flow chemistry for improved reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.